2-Bromo-7-oxaspiro[4.5]decane
Description
General Overview of Spirocyclic Systems in Organic Chemistry
Spirocyclic compounds are a fascinating class of organic molecules characterized by two or more rings connected by a single, common atom known as the spiro atom. This unique structural feature imparts a distinct three-dimensional geometry, often leading to significant conformational rigidity compared to their non-spirocyclic counterparts. This rigidity can be advantageous in various applications, particularly in drug discovery, by locking a molecule into a specific conformation that may enhance its interaction with biological targets. The occurrence of spirocyclic motifs is on the rise in clinical candidates and approved drugs, as their introduction into bioactive compounds can improve drug-like properties. mdpi.com
Historical Context of Oxaspiro[4.5]decane Core Structures
The oxaspiro[4.5]decane framework, which forms the core of 2-Bromo-7-oxaspiro[4.5]decane, has been a subject of synthetic interest for several decades. The synthesis of derivatives of this core structure has been explored through various chemical reactions. For instance, tandem Prins/pinacol cascade processes have been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org Additionally, methods for the enantioselective construction of optically active 1-oxaspiro[4.5]decanes have been a focus of research, highlighting the importance of stereochemistry in these systems. researchgate.net The synthesis of the enantiomers of 7-methyl-1,6-dioxaspiro[4.5]decane, a pheromone of the common wasp and the pine beetle, further illustrates the relevance of this spirocyclic system in the study of natural products. nih.gov
Structural Significance of the this compound Framework
The structure of this compound is notable for several reasons. It combines the spirocyclic oxaspiro[4.5]decane core with a bromine atom at the 2-position. The presence of the spiro center, a quaternary carbon, creates a rigid three-dimensional structure. The ether oxygen in the seven-membered ring and the bromine atom are key functional groups that can influence the molecule's chemical reactivity and physical properties. The position of the bromine atom on the cyclopentane (B165970) ring, away from the spiro center and the ether linkage, suggests that it could be a site for further chemical modification without disrupting the core spirocyclic structure.
Research Landscape and Significance of Brominated Spiroethers
The field of brominated spiroethers is an active area of research, particularly in medicinal chemistry. The introduction of a bromine atom into a molecule can have profound effects on its biological activity. Bromine can increase lipophilicity, which can enhance a molecule's ability to cross biological membranes. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to a biological target.
Research into related brominated spirocycles has shown their potential in various applications. For example, brominated alkaloids with a spiro structure have been isolated from marine sponges and have demonstrated biological activity. mdpi.com In a broader context, brominated compounds are used in a variety of pharmaceuticals, including antimicrobial agents and anticancer drugs. While specific research on the biological activity of this compound is not widely published, the known activities of related brominated spiroethers suggest that it could be a molecule of interest for further investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15BrO |
|---|---|
Molecular Weight |
219.12 g/mol |
IUPAC Name |
3-bromo-7-oxaspiro[4.5]decane |
InChI |
InChI=1S/C9H15BrO/c10-8-2-4-9(6-8)3-1-5-11-7-9/h8H,1-7H2 |
InChI Key |
ALZTYARYAXDOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C2)Br)COC1 |
Origin of Product |
United States |
Synthetic Strategies for 2 Bromo 7 Oxaspiro 4.5 Decane and Analogues
Retrosynthetic Analysis of the 2-Bromo-7-oxaspiro[4.5]decane Scaffold
A plausible retrosynthetic analysis for this compound begins with the disconnection of the C-Br bond, leading to the parent 7-oxaspiro[4.5]decane. This simplifies the target to the construction of the core oxaspirocyclic framework. The 7-oxaspiro[4.5]decane can be disconnected at the C-O and C-C bonds of the tetrahydropyran (B127337) ring, which are commonly formed in the forward sense via cyclization reactions. This leads to a key acyclic precursor, a hydroxy-alkene or a related derivative. For instance, a Prins-type cyclization disconnection would lead to an aldehyde or its equivalent and a homoallylic alcohol derived from a cyclopentane (B165970) moiety.
Alternatively, a disconnection of the spirocyclic junction could lead to two separate cyclic precursors, a cyclopentane derivative and a tetrahydropyran derivative, which could be joined in a spiroannulation reaction. However, constructing the spirocenter at a late stage is often more challenging. Therefore, strategies that form one of the rings onto a pre-existing cyclic structure are generally preferred.
Classical Approaches to Spiro[4.5]decane Systems
The synthesis of the spiro[4.5]decane core is a well-established area of organic synthesis, with numerous methods developed for the construction of this structural motif. These methods can be broadly categorized into cyclization reactions and tandem reaction sequences.
Cyclization Reactions in Spirocycle Formation
Cyclization reactions are a cornerstone in the synthesis of spirocycles. Intramolecular reactions, in particular, are highly effective as they pre-organize the reacting partners, favoring the formation of the cyclic product. Some of the key cyclization strategies include:
Intramolecular Aldol Condensation: This reaction can be used to form the carbocyclic ring of the spiro[4.5]decane system by creating a new carbon-carbon bond within a suitably functionalized acyclic precursor.
Intramolecular Friedel-Crafts Alkylation/Acylation: For aromatic-containing spirocycles, this reaction provides a powerful tool for the formation of the spirocyclic junction.
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for the synthesis of a wide variety of cyclic and spirocyclic compounds. By using a ruthenium or molybdenum catalyst, a diene precursor can be cyclized to form the spiro[4.5]decane skeleton.
Nazarov Cyclization: This acid-catalyzed pericyclic reaction of divinyl ketones is a powerful method for the synthesis of cyclopentenone-containing spirocycles.
| Cyclization Method | Key Precursor | Catalyst/Reagent | Ring Formed |
| Intramolecular Aldol | Dicarbonyl compound | Acid or Base | Carbocycle |
| Friedel-Crafts | Aromatic with tethered electrophile | Lewis Acid | Carbocycle |
| Ring-Closing Metathesis | Diene | Grubbs' or Schrock's catalyst | Carbocycle or Heterocycle |
| Nazarov Cyclization | Divinyl ketone | Lewis or Brønsted Acid | Cyclopentenone |
Tandem Reaction Sequences for Oxaspiro[4.5]decane Synthesis
Tandem, or cascade, reactions offer an efficient approach to the synthesis of complex molecules like oxaspiro[4.5]decanes by forming multiple bonds in a single operation. A notable example is the Prins cyclization and its variants. The Prins reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne followed by the capture of the resulting carbocation by a nucleophile.
A particularly relevant tandem sequence is the Prins/pinacol cascade . This process can be initiated by a Lewis acid, which activates an aldehyde that then reacts with a homoallylic alcohol. The resulting intermediate can undergo a pinacol-type rearrangement to form the spirocyclic core. For example, a Lewis acid-catalyzed reaction between an aldehyde and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol can lead to the formation of 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields and with excellent selectivity. acs.orgnih.gov This strategy is advantageous as it constructs the oxaspirocyclic system and introduces functionality in a single step.
Recent advancements have also highlighted the use of gold and palladium relay catalysis in tandem cyclizations to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. acs.org
Targeted Synthetic Routes to Brominated Oxaspiro[4.5]decane Derivatives
Once the 7-oxaspiro[4.5]decane scaffold is in hand, the next critical step is the regioselective introduction of the bromine atom at the C2 position.
Halogenation Methods for Bromine Introduction at C2 Position
The introduction of a bromine atom at the C2 position of the 7-oxaspiro[4.5]decane can be achieved through several electrophilic bromination methods. The reactivity of the C-H bond at the C2 position, being adjacent to the ether oxygen, is a key consideration.
Common brominating agents include:
N-Bromosuccinimide (NBS): NBS is a versatile reagent for allylic and benzylic bromination, as well as for the bromination of carbonyl compounds and other activated C-H bonds. In the presence of a radical initiator, NBS can be used for the free-radical bromination of the C2 position. Alternatively, under ionic conditions, it can act as a source of electrophilic bromine.
Molecular Bromine (Br2): While a powerful brominating agent, Br2 can sometimes lack selectivity. The reaction conditions, such as the choice of solvent and the use of a catalyst, can be tuned to improve the regioselectivity.
Other Brominating Reagents: Reagents such as pyridinium tribromide (Py-Br3) and tetrabutylammonium tribromide (TBABr3) can offer milder reaction conditions and improved selectivity in some cases.
| Brominating Agent | Typical Conditions | Notes |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN, light) or ionic conditions | Versatile, can be selective for activated positions |
| Molecular Bromine (Br2) | Acetic acid, CCl4, or other non-polar solvents | Strong brominating agent, may require optimization for selectivity |
| Pyridinium Tribromide (Py-Br3) | THF, CH2Cl2 | Milder alternative to Br2 |
| Tetrabutylammonium Tribromide (TBABr3) | Various solvents | Solid reagent, easier to handle than Br2 |
Stereoselective Bromination Strategies
Controlling the stereochemistry of the bromine atom at the C2 position is a significant challenge. The approach to stereoselective bromination will depend on the nature of the substrate and the reaction mechanism.
Potential strategies for stereoselective bromination include:
Substrate-Controlled Bromination: The inherent stereochemistry of the 7-oxaspiro[4.5]decane can direct the incoming bromine atom to one face of the molecule. Steric hindrance from existing substituents can play a crucial role in determining the stereochemical outcome.
Chiral Reagent-Controlled Bromination: The use of chiral brominating agents or chiral catalysts can induce enantioselectivity or diastereoselectivity in the bromination reaction. For example, the use of a chiral Lewis acid in conjunction with a brominating agent could create a chiral environment around the substrate, leading to a stereoselective outcome.
Neighboring Group Participation: A functional group suitably positioned within the molecule can participate in the bromination reaction, leading to a specific stereochemical outcome. For example, a hydroxyl group could form a cyclic intermediate that is then opened by a bromide ion in a stereospecific manner.
Modern Methodologies in Oxaspiro[4.5]decane Synthesis
Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction of complex molecular architectures, including spirocyclic systems. These modern methodologies often offer improved efficiency, selectivity, and milder reaction conditions compared to classical approaches.
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. beilstein-journals.orgmdpi.comnih.gov While a direct photocatalytic synthesis of this compound has not been explicitly reported, existing methods for photocatalytic bromination and spirocyclization suggest a plausible synthetic strategy.
One potential approach could involve the photocatalytic bromination of a pre-formed 7-oxaspiro[4.5]decane. For instance, various photocatalytic methods have been developed for the bromination of hydrocarbons and phenols using reagents like CBr₄ or in situ generated bromine from bromide salts. beilstein-journals.orgnih.govbeilstein-journals.org These reactions often proceed via radical intermediates, and the selectivity of bromination would depend on the relative stability of the potential radical intermediates on the spirocyclic core.
Alternatively, a convergent approach could be envisioned where a photocatalytic reaction constructs the spirocyclic ring and incorporates the bromine atom simultaneously. For example, a photocatalyst could be used to generate a radical on a suitable acyclic precursor, which then undergoes a cyclization cascade to form the 7-oxaspiro[4.5]decane ring system. The bromine atom could be introduced either from a bromine-containing starting material or through a subsequent radical trapping step.
A summary of representative photocatalytic bromination conditions is presented in the table below.
| Photocatalyst | Bromine Source | Substrate | Key Features |
| Ru(bpy)₃²⁺ | CBr₄ / Br⁻ | Phenols, Alkenes | In situ generation of bromine, mild conditions. beilstein-journals.orgnih.gov |
| Eosin Y | N-Bromosuccinimide (NBS) | Aliphatic and benzylic C-H bonds | Metal-free, visible light irradiation. mdpi.com |
| None (direct LED irradiation) | CBr₄ | Hydrocarbons | Additive- and catalyst-free bromination. beilstein-journals.org |
Transition metal catalysis offers a wide array of powerful transformations for the synthesis of complex molecules, including spirocycles. nih.govresearchgate.net Metal-catalyzed cycloaddition and rearrangement reactions are particularly well-suited for the construction of the 7-oxaspiro[4.5]decane core.
While a direct metal-catalyzed synthesis of this compound is not documented, several related strategies have been reported for the synthesis of analogous spirocyclic systems. For instance, palladium-catalyzed domino reactions have been employed to construct diazaspiro[4.5]decane scaffolds. These reactions often involve multiple bond-forming events in a single operation, leading to a rapid increase in molecular complexity. A similar strategy could potentially be adapted for the synthesis of the 7-oxaspiro[4.5]decane ring system, with the bromine atom being introduced at an appropriate stage.
Furthermore, metal-catalyzed rearrangement reactions can provide access to spirocyclic frameworks from readily available starting materials. Although not leading directly to the target molecule, the development of such rearrangements for related systems provides a conceptual blueprint for future synthetic design.
The following table summarizes selected metal-catalyzed reactions for the synthesis of spirocycles.
| Metal Catalyst | Reaction Type | Substrate Scope | Reference |
| Palladium | Domino Cycloaddition | Yne-en-ynes and aryl halides | Not specified in provided context |
| Silver | Condensation/Cyclization | Isatin, β-diketone, and enamines | nih.gov |
| Rhodium | Asymmetric Cycloisomerization | Enone and TBS-ether bromide | nih.gov |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Organocatalytic methods have been successfully applied to the enantioselective construction of various spirocyclic compounds.
For the synthesis of the 7-oxaspiro[4.5]decane core, several organocatalytic strategies can be envisioned. For instance, an intramolecular Michael addition of a hydroxyl group to an α,β-unsaturated carbonyl compound tethered to a cyclohexane (B81311) ring could be catalyzed by a chiral amine or Brønsted acid to afford the spirocyclic ether. The bromine atom could be present in the starting material or introduced in a subsequent step.
Another powerful organocatalytic transformation is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, often zinc. researchgate.netnih.govbeilstein-journals.org While traditionally a metal-mediated process, asymmetric variations using chiral ligands can be considered a form of organocatalysis. A strategy involving an intramolecular Reformatsky-type reaction could potentially be developed to construct the this compound skeleton.
The table below highlights some organocatalytic approaches to spirocycle synthesis.
| Organocatalyst Type | Reaction Type | Key Features |
| Chiral Amines | Michael Addition/Aldol Condensation | Enantioselective formation of spirocycles. |
| Chiral Phosphoric Acids | Cyclization/Rearrangement | Brønsted acid catalysis for spirocyclization. |
| N-Heterocyclic Carbenes (NHCs) | Annulation Reactions | Versatile catalysts for various cycloadditions. |
Reactivity and Transformation Pathways of 2 Bromo 7 Oxaspiro 4.5 Decane
Nucleophilic Substitution Reactions at the Bromine Center
Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The mechanism of this substitution is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of potential intermediates.
SN1 and SN2 Reaction Mechanisms and Stereochemical Outcomes
2-Bromo-7-oxaspiro[4.5]decane, being a secondary alkyl halide, can undergo substitution via both SN1 and SN2 pathways. libretexts.org
The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at the reaction center. libretexts.org This pathway is favored by strong, typically anionic, nucleophiles and polar aprotic solvents. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com For this compound, the approach of the nucleophile could be sterically hindered by the spirocyclic framework, potentially slowing down the SN2 reaction rate compared to a simple acyclic secondary bromide. masterorganicchemistry.com
The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process that begins with the slow departure of the bromide ion to form a secondary carbocation intermediate. shout.education This intermediate is planar, and the subsequent attack by a nucleophile can occur from either face, leading to a mixture of retention and inversion of configuration, often resulting in racemization. organic-chemistry.orgresearchgate.net The SN1 pathway is favored by weak nucleophiles (often the solvent itself, in a process called solvolysis) and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.orgamherst.edu The stability of the secondary carbocation formed from this compound would be a key factor in determining the feasibility of the SN1 pathway.
| Factor | Favors SN1 | Favors SN2 |
| Substrate | Tertiary > Secondary | Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |
| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |
Intermolecular and Intramolecular Nucleophilic Substitutions
Intermolecular nucleophilic substitution occurs when the nucleophile is a separate chemical species. A wide range of nucleophiles can be employed to displace the bromide in this compound, leading to a variety of functionalized spirocycles.
Intramolecular nucleophilic substitution is also a possibility, given the presence of the oxygen atom in the 7-position of the spirocyclic system. libretexts.org While the oxygen atom is part of a stable ether linkage, under certain conditions, particularly with the assistance of a Lewis acid to activate the C-Br bond, it is conceivable that the oxygen could act as an internal nucleophile. However, this would lead to the formation of a highly strained bridged bicyclic system, making this pathway less likely under standard substitution conditions. The relative rates of intermolecular versus intramolecular reactions are highly dependent on concentration, with high dilutions favoring intramolecular processes. masterorganicchemistry.compressbooks.pub
Elimination Reactions to Form Unsaturated Spirocycles
In the presence of a base, this compound can undergo elimination reactions to form an alkene, specifically a 7-oxaspiro[4.5]decene. The bromine atom is removed from one carbon, and a proton is abstracted from an adjacent carbon.
E1 and E2 Elimination Mechanisms
Similar to substitution reactions, elimination reactions can proceed through two primary mechanisms: E1 and E2. libretexts.org
The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the C-Br bond at the same time as the bromide ion departs. chemguide.uk This mechanism requires an anti-periplanar arrangement of the proton being removed and the bromine leaving group. youtube.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com Strong, bulky bases tend to favor E2 elimination over SN2 substitution.
The E1 (Elimination Unimolecular) mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. masterorganicchemistry.com Following the formation of the carbocation, a weak base (often the solvent) removes an adjacent proton to form the double bond. E1 reactions often compete with SN1 reactions and are favored by high temperatures. masterorganicchemistry.com
| Factor | Favors E1 | Favors E2 |
| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |
| Base | Weak base | Strong, sterically hindered base |
| Solvent | Polar Protic | Less polar solvents |
| Stereochemistry | No specific requirement | Requires anti-periplanar arrangement |
Regioselectivity and Stereoselectivity in Elimination Pathways
Regioselectivity in the elimination of this compound concerns the position of the newly formed double bond. Abstraction of a proton from the carbon atom within the cyclopentane (B165970) ring that is further from the spiro center would lead to the more substituted and generally more stable alkene (Zaitsev's rule). libretexts.org However, the use of a sterically hindered base can favor the abstraction of a less sterically hindered proton, leading to the formation of the less substituted alkene (Hofmann product). khanacademy.org
Stereoselectivity relates to the geometry (E/Z) of the resulting alkene. In E2 reactions, the anti-periplanar requirement dictates the stereochemical outcome. libretexts.orgyoutube.com Depending on the conformation of the cyclopentane ring and the relative positions of the hydrogen and bromine atoms, a specific stereoisomer of the alkene product may be favored. khanacademy.org
Reduction Reactions of the Carbon-Bromine Bond
The carbon-bromine bond in this compound can be reduced to a carbon-hydrogen bond, effectively removing the bromine atom and forming 7-oxaspiro[4.5]decane. This transformation can be achieved through several methods.
One common method is the use of a metal and a proton source, such as zinc in acetic acid. stackexchange.com Another powerful method involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards alkyl halides. Radical-based reductions, for instance, using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), are also highly effective for the reduction of alkyl bromides. Additionally, catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) can be employed, often in the presence of a base to neutralize the HBr formed. quora.com
| Reagent | General Conditions | Product |
| Zn, CH₃COOH | Acidic conditions | 7-oxaspiro[4.5]decane |
| LiAlH₄ | Ethereal solvent (e.g., THF, Et₂O) | 7-oxaspiro[4.5]decane |
| Bu₃SnH, AIBN | Radical initiation (heat or light) | 7-oxaspiro[4.5]decane |
| H₂, Pd/C, Base | Hydrogen atmosphere, basic conditions | 7-oxaspiro[4.5]decane |
Reductive Dehalogenation Strategies
The reductive dehalogenation of α-halo ethers and ketones is a well-established transformation in organic synthesis. While specific studies on this compound are not extensively documented, several general methods can be applied. These strategies often involve the formation of an enolate or a radical intermediate.
Common reagents for the reductive dehalogenation of α-halo ketones include zinc dust, samarium(II) iodide, and various hydride reagents. For instance, α-halo ketones can be reduced to the corresponding enolates by single-electron transfer from a metal. wikipedia.org These enolates can then be protonated to yield the dehalogenated ketone. The general mechanism for the reduction of monohalo ketones can proceed through either a one-electron or a two-electron pathway, depending on the reducing agent, ultimately leading to the parent ketone or derivatives if electrophiles are present. wikipedia.org
Photochemical methods also offer a green and efficient route for reductive dehalogenation. For example, Hantzsch esters, upon photoirradiation, can donate an electron to α-bromo ketones, initiating the debromination process. researchgate.net This method is advantageous due to the use of environmentally benign visible light. researchgate.net
A summary of potential reductive dehalogenation reagents is presented in the table below.
| Reagent/Method | Proposed Intermediate | Potential Outcome for this compound |
| Zinc Dust | Organozinc or enolate | 7-Oxaspiro[4.5]decan-2-one |
| Samarium(II) Iodide | Radical anion/enolate | 7-Oxaspiro[4.5]decan-2-one |
| Sodium Borohydride | Hydride attack at carbonyl | 2-Bromo-7-oxaspiro[4.5]decan-2-ol |
| Catalytic Hydrogenation | Metal-hydride species | 7-Oxaspiro[4.5]decan-2-ol or 7-Oxaspiro[4.5]decane |
| Hantzsch Ester (photochemical) | Radical anion | 7-Oxaspiro[4.5]decan-2-one |
Selective Reduction in the Presence of Other Functional Groups
The selective reduction of the carbon-bromine bond in this compound while preserving other functionalities, such as the spiroketal, is a significant synthetic challenge. The choice of reducing agent is paramount to achieving chemoselectivity.
Powerful, non-selective reducing agents like lithium aluminum hydride (LAH) are likely to reduce both the carbon-bromine bond and the carbonyl group, and could potentially open the spirocyclic ether ring. harvard.edu Therefore, milder and more selective reagents are required.
For instance, sodium borohydride is known to selectively reduce ketones and aldehydes in the presence of less reactive functional groups like esters and amides. harvard.edu However, its reactivity towards α-halo ketones can lead to the reduction of the carbonyl group to a secondary alcohol, potentially leaving the C-Br bond intact, depending on the reaction conditions.
Catalytic hydrogenation offers another avenue for selective reduction. The choice of catalyst and reaction conditions can be tuned to selectively cleave the C-Br bond. For example, palladium on carbon (Pd/C) with a suitable hydrogen source can often achieve dehalogenation without affecting other functional groups.
Rearrangement Reactions Involving the Spirocyclic System
The spirocyclic framework of this compound is susceptible to various rearrangement reactions, particularly under acidic conditions or upon generation of reactive intermediates. These rearrangements can lead to significant alterations of the molecular skeleton, providing access to novel and complex structures.
Pinacol-Type Rearrangements in Oxaspiro Systems
Pinacol-type rearrangements are classic transformations involving the 1,2-migration of a group in a 1,2-diol or a related species, typically initiated by the formation of a carbocation. In the context of oxaspiro systems, analogous rearrangements can be envisioned.
A notable example is the Lewis acid-catalyzed tandem Prins/pinacol cascade process for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. This reaction proceeds through a Prins cyclization followed by a pinacol-type rearrangement, demonstrating the accessibility of such transformations in this ring system. Although this is a synthetic route to the core structure, it highlights the potential for such rearrangements within the oxaspiro[4.5]decane framework.
Other Skeletal Rearrangements of this compound
Beyond the well-defined Pinacol rearrangement, other skeletal reorganizations of the this compound system are plausible, especially when promoted by strong acids or upon the generation of a carbocation at a strategic position. For instance, acid-catalyzed rearrangement of all-carbon spiro[4.5]decatetraenes to indene (B144670) derivatives has been reported, showcasing the potential for ring contraction and expansion in spirocyclic systems.
While direct evidence for rearrangements of this compound is scarce, it is conceivable that treatment with a Lewis acid could induce a cascade of events. This could involve the departure of the bromide ion, facilitated by the ether oxygen, leading to an oxonium ion intermediate. Subsequent bond migrations could then result in ring-expanded, ring-contracted, or fragmented products. The specific outcome would be highly dependent on the substitution pattern and the reaction conditions. For example, ring-rearrangement metathesis has been utilized to access 1-azaspiro[4.5]decane systems from 7-azanorbornenes, indicating the utility of rearrangement strategies in the synthesis of spirocycles. nih.gov
Radical Reactions and Their Application in Functionalization
The carbon-bromine bond in this compound serves as a precursor for the generation of carbon-centered radicals, which can then participate in a variety of functionalization reactions. This approach offers a powerful tool for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Generation and Reactivity of Carbon-Centered Radicals
A carbon-centered radical at the C-2 position of the 7-oxaspiro[4.5]decane skeleton can be generated from this compound through single-electron transfer from a reducing agent, such as a metal or a photoredox catalyst. The resulting radical is a reactive intermediate that can undergo several transformations.
One common fate of such a radical is intermolecular or intramolecular addition to a double or triple bond. For example, a highly stereoselective construction of spiro[4.5]decanes has been achieved through a samarium(II) iodide-promoted ketyl radical mediated tandem cyclization. nih.gov This demonstrates the feasibility of using radical cyclizations to build upon the spiro[4.5]decane framework.
The reactivity of the generated radical can be influenced by the presence of other functional groups and the reaction conditions. It can be trapped by hydrogen atom donors to effect a reductive dehalogenation, or it can participate in cascade reactions leading to more complex products.
The table below summarizes some potential radical reactions starting from this compound.
| Radical Reaction Type | Reagents/Conditions | Potential Product |
| Reductive Dehalogenation | Bu₃SnH, AIBN | 7-Oxaspiro[4.5]decan-2-one |
| Intermolecular Addition | Alkene, Radical Initiator | 2-Alkyl-7-oxaspiro[4.5]decan-2-one |
| Intramolecular Cyclization | Unsaturated tether at a suitable position | Fused or bridged polycyclic system |
| Atom Transfer Radical Addition | Activated alkene | Functionalized 2-substituted-7-oxaspiro[4.5]decan-2-one |
Scientific Literature Lacks Data on this compound
A comprehensive review of publicly available scientific databases and scholarly articles has revealed a significant gap in the chemical literature regarding the compound this compound. Despite targeted searches for its synthesis, reactivity, and transformations, no specific research findings on this particular molecule could be identified.
While the broader class of oxaspiro[4.5]decane derivatives has been the subject of chemical synthesis and methodology development, the specific bromo-substituted variant, this compound, does not appear to have been synthesized or studied in any detail within the accessible scientific literature. Consequently, information regarding its reactivity, transformation pathways, and detailed research findings, including data that would be presented in tables, is not available.
Therefore, the requested article on the "," with its specific focus on dearomative cyclization and functional group interconversions, cannot be generated at this time due to the absence of foundational research on the subject compound. Further experimental investigation into the synthesis and reactivity of this compound would be required to provide the scientifically accurate and detailed content requested.
Stereochemical Aspects and Chiral Synthesis of Spiro 4.5 Decane Derivatives
Enantioselective Synthesis of 2-Bromo-7-oxaspiro[4.5]decane
A thorough search of chemical literature and databases has yielded no specific methods for the enantioselective synthesis of this compound. The successful enantioselective synthesis of a molecule relies on the development of specific protocols that can control the formation of one enantiomer over the other. This typically involves chiral catalysts or auxiliaries tailored to the substrate.
There are no published studies detailing the use of chiral auxiliaries or asymmetric catalysis for the synthesis of this compound. In principle, chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.netresearcher.life Similarly, asymmetric catalysis employs chiral catalysts to achieve the same goal. nih.gov However, the application of these well-established strategies to produce enantiomerically enriched this compound has not been documented.
Deracemization, a process where a racemic mixture is converted into a single, pure enantiomer, has not been reported for this compound. Such strategies often involve kinetic resolution or dynamic kinetic resolution, which require specific enzymatic or chemical catalysts that can selectively react with one enantiomer in the racemic mixture. No such processes have been described for this compound.
Diastereoselective Control in Spirocyclization Reactions
While diastereoselective control is a critical aspect of synthesizing complex molecules with multiple stereocenters, there is no specific information on its application to the spirocyclization reactions leading to this compound. Research on related systems, such as 2-oxa-7-azaspiro[4.5]decane derivatives, has demonstrated that high diastereoselectivity can be achieved through methods like gold and palladium relay catalytic tandem cyclization. acs.org However, these findings are specific to the nitrogen-containing analogue and cannot be directly extrapolated to the bromo-substituted oxaspiro[4.5]decane.
Conformational Analysis of the Spiro[4.5]decane Ring System
Specific conformational analysis of the this compound ring system is not available in the scientific literature. Conformational analysis of related spiro[4.5]decane systems has been performed, but the presence and position of the bromine atom and the oxygen heteroatom in the target molecule would significantly influence its conformational preferences.
The dynamic stereochemistry, including the energy barriers for ring inversion or other conformational changes, has not been studied for this compound. Such studies would require specific spectroscopic or computational analysis, which has not been reported for this compound.
Influence of the Bromine Substituent on Stereochemical Outcomes
The stereochemical outcome of spiroketalization reactions is governed by a combination of steric and stereoelectronic effects, with the anomeric effect playing a pivotal role. The anomeric effect describes the thermodynamic preference for an electronegative substituent on a heterocyclic ring to occupy the axial position, which allows for a stabilizing hyperconjugative interaction between a lone pair of the endocyclic heteroatom and the antibonding (σ*) orbital of the C-substituent bond. wikipedia.orgscripps.edu In spiroketals, this effect can occur twice, significantly influencing the conformational stability of the molecule. wikipedia.orgchemtube3d.com
The introduction of a bromine atom into the spiroketal framework, such as in this compound, has a profound impact on the stereochemical course of its synthesis. Halogen atoms, being electronegative, participate in guiding the stereochemistry of cyclization reactions. nih.gov In halenium ion-initiated spiroketalizations, for instance, the formation of bromo-spiroketals proceeds with notable diastereoselectivity. nih.gov This selectivity is often the result of thermodynamic control, where the product distribution reflects the relative stability of the possible stereoisomers. nih.gov
The stability is largely dictated by the double anomeric effect, favoring the isomer where both ether linkages of the spiro-center are axial with respect to the adjacent ring. chemtube3d.com The bromine substituent's influence is rooted in its electronegativity and size, which affects the stability of key intermediates, such as halogen-stabilized oxocarbenium ions. nih.gov Computational and kinetic studies on related α-halogenated cyclic ethers have shown that the stabilizing hyperconjugative interactions (σC-X→π*C-O+) increase with the donor ability of the carbon-halogen bond, following the trend F << Cl < Br ≈ I. nih.gov This suggests that a bromine substituent provides substantial electronic stabilization to the transition state leading to the thermodynamically favored spiroketal.
In a study on halenium ion initiated spiroketalization, various keto-alkenols were subjected to conditions that furnished substituted 3-bromo-1,7-dioxaspiro[5.5]undecanes. The observed diastereoselectivity was attributed to the double anomeric effect in a late transition state. nih.gov The table below summarizes representative results from a study on the synthesis of bromo-spiroketals, illustrating the high diastereoselectivity achievable.
| Entry | Substrate | Product(s) | Diastereomeric Ratio (dr) |
| 1 | Keto-alkenol 7a | 3-Bromo-1,7-dioxaspiro[5.5]undecane 8a | >95:5 |
| 2 | Keto-alkenol 7b | 3-Bromo-1,7-dioxaspiro[5.5]undecane 8b | >95:5 |
| 3 | Keto-alkenol 7c | 3-Bromo-1,7-dioxaspiro[5.5]undecane 8c | 90:10 |
| Data adapted from a study on halenium ion initiated spiroketalization, demonstrating the diastereoselectivity in the formation of bromo-spiroketals. The specific substrates and products are detailed in the source literature. nih.gov |
Furthermore, the bromine atom can influence the reactivity of the molecule in subsequent transformations, with its electron-withdrawing inductive effect deactivating the ring system to some extent. libretexts.org However, through resonance, it can direct incoming electrophiles. libretexts.org This electronic interplay is a key consideration in the multistep synthesis of complex molecules containing the this compound scaffold.
Absolute Stereochemistry Determination Methodologies
Unambiguously determining the absolute configuration of a chiral molecule like this compound is fundamental. Several powerful analytical techniques are employed for this purpose, with X-ray crystallography and chiroptical methods like Circular Dichroism (CD) spectroscopy being the most definitive. nih.gov
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. wikipedia.org This technique measures the diffraction pattern of an X-ray beam passing through a crystal, which allows for the calculation of the electron density and, consequently, the precise positions of all atoms in the molecule. wikipedia.orgyoutube.com This provides an unambiguous determination of the relative and absolute stereochemistry.
For halogenated compounds, the presence of a heavier atom like bromine can be advantageous for phasing the diffraction data, a process known as isomorphous replacement or anomalous dispersion. However, a significant challenge with halogenated compounds is their susceptibility to radiation damage during data collection. nih.gov High-intensity X-ray beams can cause the cleavage of the carbon-halogen bond, which can compromise the quality of the final structure. nih.gov
The general workflow for structure determination by X-ray crystallography involves the following key steps:
| Step | Description |
| Crystallization | Growing a high-quality single crystal of the compound. This is often the most challenging step. |
| Data Collection | Mounting the crystal and exposing it to a focused beam of X-rays to generate a diffraction pattern. wikipedia.org |
| Structure Solution | Using the diffraction data to solve the "phase problem" and generate an initial electron density map. |
| Structure Refinement | Fitting the atoms of the molecule into the electron density map and refining their positions to best fit the experimental data. |
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules in solution. mtoz-biolabs.comrsc.org It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. mtoz-biolabs.com Enantiomers will produce mirror-image CD spectra, making it an excellent tool for distinguishing between them and determining the absolute configuration. nih.gov
The absolute configuration is typically determined by comparing the experimental CD spectrum with the spectrum of a known standard or with a spectrum predicted by quantum-mechanical calculations. nih.govchiralabsxl.com The process generally involves:
Recording the experimental CD spectrum: The sample is dissolved in a suitable solvent, and its CD spectrum is recorded over a range of wavelengths. mtoz-biolabs.com
Computational Modeling: For a given enantiomer (e.g., the R configuration), a conformational search is performed to identify all low-energy conformers.
Spectrum Prediction: The CD spectrum for each conformer is calculated using theoretical methods, such as time-dependent density functional theory (TD-DFT).
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations to generate the final theoretical spectrum. nih.gov
Comparison and Assignment: The theoretical spectrum is then compared to the experimental one. A good match allows for the confident assignment of the absolute configuration of the molecule . nih.gov
For complex molecules like spiroketals, the CD spectrum is sensitive to the conformation of the spirocyclic system, which is in turn influenced by effects such as the anomeric effect. Therefore, CD spectroscopy provides valuable insight into both the absolute configuration and the preferred solution-phase conformation of molecules like this compound.
Advanced Structural Characterization and Elucidation of 2 Bromo 7 Oxaspiro 4.5 Decane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H (proton) and ¹³C (carbon-13) NMR spectra would provide crucial information on the chemical environment of each atom in 2-Bromo-7-oxaspiro[4.5]decane. The chemical shifts (δ) would indicate the electronic environment of each nucleus, while the integration of ¹H signals would show the number of protons in each environment, and splitting patterns would reveal adjacent protons.
A predicted ¹H NMR spectrum would be expected to show a complex set of signals for the 15 protons, with the proton on the bromine-bearing carbon (C2) likely appearing as a downfield multiplet. The protons adjacent to the ether oxygen (at C6 and C8) would also be expected at a lower field than the other aliphatic protons.
Similarly, a ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms of the molecule. The spiro carbon (C5) would be a unique quaternary signal, while the carbon attached to the bromine (C2) and the carbons flanking the oxygen (C6 and C8) would have characteristic chemical shifts. However, no experimentally determined chemical shift data for this compound has been located.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and determining the molecule's precise structure.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons (J-coupling).
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (2-3 bonds away), which is critical for piecing together the entire molecular skeleton, especially around the spirocenter.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the stereochemistry by showing which protons are close to each other in space, which is vital for determining the relative configuration of the bromine substituent and the conformation of the two rings.
Without experimental data, a detailed analysis of the connectivity and stereochemistry of this compound cannot be performed.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching from the aliphatic rings, typically in the 2850-3000 cm⁻¹ region.
C-O stretching from the ether linkage in the tetrahydropyran (B127337) ring, expected around 1050-1150 cm⁻¹.
C-Br stretching , which would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
No published IR spectrum or list of absorption frequencies for this compound could be found.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
HRMS would provide the high-precision mass of the molecular ion, allowing for the determination of its exact elemental formula (C₉H₁₅BrO). This is a definitive method for confirming the molecular formula of a compound. Specific fragmentation pathways, such as the loss of the bromine atom or cleavage of the spirocyclic rings, could be predicted, but no experimental mass spectral data for this compound is available to confirm these predictions.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
If a suitable single crystal of this compound could be grown, X-ray diffraction would provide an unambiguous three-dimensional model of its solid-state structure. This technique would definitively establish bond lengths, bond angles, and the relative stereochemistry of the entire molecule, including the configuration at the C2 and C5 centers. There is currently no record of a crystal structure determination for this compound in crystallographic databases.
Spectroscopic Analysis of Intermediates and Side Products in Synthesis
The synthesis of this compound can potentially yield a variety of intermediates and side products, depending on the specific reaction pathway and conditions employed. A plausible synthetic route involves the bromination of a suitable precursor, such as 7-oxaspiro[4.5]decane or an unsaturated analogue. During this process, several other species may be formed. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for their identification.
A key feature in the mass spectrum of a compound containing a single bromine atom is the presence of two peaks for the molecular ion (M+ and M+2) of nearly equal intensity, due to the natural abundance of the 79Br and 81Br isotopes. libretexts.orglibretexts.org This characteristic isotopic pattern is a powerful diagnostic tool for identifying bromine-containing molecules. libretexts.orglibretexts.org
Potential Intermediates:
In a free-radical bromination of 7-oxaspiro[4.5]decane, a carbon-centered radical intermediate would be formed. These species are typically transient and not directly observable by conventional NMR or IR spectroscopy. However, their existence can be inferred from the final products.
In an electrophilic bromination of an unsaturated precursor like 7-oxaspiro[4.5]dec-2-ene, a bromonium ion intermediate would be formed. This three-membered ring containing a positively charged bromine atom is also highly reactive but is a key species that dictates the stereochemical outcome of the reaction.
Potential Side Products:
Several side products can arise from the synthesis of this compound. These can include products of over-bromination, elimination, and rearrangement.
Dibrominated Spiroketals: Over-bromination can lead to the formation of various dibromo-7-oxaspiro[4.5]decane isomers. The position of the second bromine atom would depend on the reaction conditions.
Unsaturated Spiroketals: Elimination of hydrogen bromide (HBr) from the desired product can result in the formation of one or more unsaturated 7-oxaspiro[4.5]decene isomers.
Rearrangement Products: Under certain conditions, the spiroketal ring system could potentially undergo rearrangement, leading to the formation of isomeric bicyclic or monocyclic compounds.
The following tables summarize the expected spectroscopic data for some of these potential side products, based on general principles and data from related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for Potential Side Products
| Compound Name | Predicted Chemical Shifts (ppm) and Multiplicities |
| 2,X-Dibromo-7-oxaspiro[4.5]decane | Multiple signals in the region of 3.5-4.5 ppm for protons alpha to bromine and oxygen. Complex multiplets for the remaining aliphatic protons. |
| 7-Oxaspiro[4.5]dec-1-ene | Olefinic proton signals in the range of 5.5-6.0 ppm. |
| 7-Oxaspiro[4.5]dec-2-ene | Olefinic proton signals in the range of 5.5-6.0 ppm. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Potential Side Products
| Compound Name | Predicted Chemical Shifts (ppm) |
| 2,X-Dibromo-7-oxaspiro[4.5]decane | Signals for carbons bearing bromine atoms in the range of 40-60 ppm. Spiroketal carbon (C5) around 100-110 ppm. |
| 7-Oxaspiro[4.5]dec-1-ene | Olefinic carbon signals in the range of 120-140 ppm. Spiroketal carbon (C5) around 100-110 ppm. |
| 7-Oxaspiro[4.5]dec-2-ene | Olefinic carbon signals in the range of 120-140 ppm. Spiroketal carbon (C5) around 100-110 ppm. |
Table 3: Predicted IR and Mass Spectrometry Data for Potential Side Products
| Compound Name | Predicted IR Absorptions (cm⁻¹) | Predicted Mass Spectrum (m/z) |
| 2,X-Dibromo-7-oxaspiro[4.5]decane | C-O-C stretch (~1050-1150), C-Br stretch (~500-600) | Molecular ion peaks (M+, M+2, M+4) showing the characteristic isotopic pattern for two bromine atoms. |
| 7-Oxaspiro[4.5]dec-1-ene | C=C stretch (~1640-1680), =C-H stretch (~3010-3095), C-O-C stretch (~1050-1150) | Molecular ion peak corresponding to its molecular weight. |
| 7-Oxaspiro[4.5]dec-2-ene | C=C stretch (~1640-1680), =C-H stretch (~3010-3095), C-O-C stretch (~1050-1150) | Molecular ion peak corresponding to its molecular weight. |
Chromatographic Techniques for Purity Assessment and Separation of Isomers (e.g., HPLC, GC)
Chromatographic techniques are essential for the purification of this compound and for the separation of its potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.
Purity Assessment:
Both HPLC and GC are powerful tools for assessing the purity of a sample of this compound. By developing a suitable chromatographic method, the main compound can be separated from any starting materials, intermediates, side products, and other impurities. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. For GC analysis, a flame ionization detector (FID) is commonly used for quantitative analysis. nih.gov In HPLC, a UV detector may be used if the compound or its impurities possess a chromophore, or a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be employed.
Separation of Isomers:
The structure of this compound contains multiple chiral centers, meaning it can exist as a mixture of diastereomers and enantiomers. The separation of these isomers is a significant challenge that can be addressed by chromatographic techniques.
Diastereomer Separation: Diastereomers have different physical properties and can often be separated by standard, non-chiral chromatography. researchgate.netnih.govnih.gov Both normal-phase and reversed-phase HPLC can be effective. researchgate.net The choice of the stationary phase and mobile phase is critical for achieving optimal separation. For instance, silica (B1680970) gel or chemically modified silica (e.g., C18, cyano) can be used as the stationary phase in HPLC. rsc.orghplc.eu The mobile phase is typically a mixture of solvents, and its composition is optimized to achieve the best resolution between the diastereomeric peaks. rsc.org
Enantiomer Separation: Enantiomers have identical physical properties in a non-chiral environment and therefore cannot be separated by standard chromatographic techniques. Chiral chromatography is required for their resolution. rotachrom.com This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. Chiral GC, often employing cyclodextrin-based stationary phases, is a highly effective technique for the separation of enantiomers of volatile compounds, including halogenated molecules. chromatographyonline.compharmaknowledgeforum.comnih.gov For less volatile compounds, chiral HPLC is the method of choice. rotachrom.com The chiral selector in the stationary phase interacts differently with each enantiomer, leading to different retention times and thus their separation. rotachrom.com
Table 4: Chromatographic Techniques for the Analysis of this compound
| Technique | Stationary Phase Examples | Mobile Phase/Carrier Gas Examples | Application |
| HPLC (Purity and Diastereomer Separation) | Silica Gel, C18, Cyano | Hexane/Ethyl Acetate (Normal Phase), Acetonitrile/Water (Reversed Phase) | Purity assessment, separation of diastereomers. researchgate.nethplc.eu |
| Chiral HPLC (Enantiomer Separation) | Pirkle-type, Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | Hexane/Isopropanol, Ethanol | Separation of enantiomers. |
| GC (Purity Assessment) | Polysiloxane-based (e.g., DB-5, HP-1) | Helium, Hydrogen, Nitrogen | Purity assessment of volatile components. |
| Chiral GC (Enantiomer Separation) | Cyclodextrin derivatives (e.g., β-cyclodextrin) | Helium, Hydrogen, Nitrogen | Separation of enantiomers. chromatographyonline.compharmaknowledgeforum.com |
Computational and Theoretical Investigations of 2 Bromo 7 Oxaspiro 4.5 Decane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distribution, and relative energies of different isomers and conformers with a high degree of accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 2-Bromo-7-oxaspiro[4.5]decane. nih.gov DFT calculations would be employed to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its spirocyclic framework.
The presence of the bromine atom and the oxygen in the spiroketal moiety introduces significant stereoelectronic effects, such as the anomeric effect, which DFT can effectively model. The anomeric effect in spiroketals describes the preference for an axial orientation of an electronegative substituent on the carbon atom adjacent to the spiro-oxygen, due to stabilizing orbital interactions. DFT calculations would be crucial in quantifying the energetic preference for different diastereomers and conformers arising from the orientation of the bromine atom (axial vs. equatorial) and the conformation of the cyclohexane (B81311) and tetrahydrofuran (B95107) rings.
Energy profiles for ring inversion and rotation around single bonds can also be mapped out using DFT. This would reveal the energy barriers between different stable conformations and help in understanding the molecule's dynamic behavior. For instance, in related substituted spiro[4.5]decanes, DFT calculations have been used to analyze the relative stability of axial and equatorial conformers, taking into account steric and electrostatic interactions. cdnsciencepub.com
A hypothetical DFT study on this compound would likely involve the B3LYP functional with a basis set such as 6-311+G(d,p) to adequately account for electron correlation and polarization effects, especially for the bromine atom.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Value |
| C-Br Bond Length | ~1.95 Å |
| C-O (spiro) Bond Length | ~1.43 Å |
| C-C (spiro) Bond Angle | ~109.5° |
| Br-C-C-O Dihedral Angle | Varies with conformation |
Note: The values in this table are hypothetical and based on typical values for similar structures. Actual values would require specific DFT calculations.
For even greater accuracy, particularly for electronic properties and reaction energetics, ab initio methods can be utilized. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, provide a more rigorous treatment of electron correlation.
These high-accuracy methods would be invaluable for benchmarking the results from DFT calculations and for obtaining precise values for properties like ionization potential, electron affinity, and dipole moment. In the context of this compound, ab initio calculations could definitively establish the relative energies of its various stereoisomers, providing a "gold standard" for theoretical predictions of its stability.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide detailed information about specific, stable conformations, Molecular Dynamics (MD) simulations offer a way to explore the full range of molecular motions and conformational landscapes over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy surface.
For this compound, an MD simulation would reveal the flexibility of the spirocyclic system. It would show how the cyclohexane and tetrahydrofuran rings pucker and interchange between different chair, boat, and twist-boat conformations. The simulation would also capture the rotational dynamics of the bromine substituent.
By analyzing the trajectory of an MD simulation, one can identify the most populated conformational states and the pathways for transitioning between them. This is particularly important for understanding how the molecule might interact with other molecules, such as enzymes or receptors, as it can adopt different shapes to fit into a binding site. The conformational behavior of related substituted spiro[4.5]decanes has been studied to understand the influence of substituents on the conformational equilibrium. cdnsciencepub.com
Mechanistic Studies Through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its formation through reactions like bromospiroketalization or its subsequent reactions. nih.gov
A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the rate of the reaction.
Computational methods, particularly DFT, can be used to locate transition state structures for reactions involving this compound. For example, in a potential nucleophilic substitution reaction where the bromide is displaced, DFT could be used to model the approach of the nucleophile and the departure of the bromide ion, identifying the geometry and energy of the transition state. This has been demonstrated in studies of S_N1 and S_N2 reactions of other bromoalkanes. libretexts.orgyoutube.com The mechanism of bromohydrin formation, which shares similarities with potential reactions of this compound, has also been computationally investigated. youtube.com
Frequency calculations are performed on the optimized transition state structure to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Table 2: Hypothetical Energetic Data for a Nucleophilic Substitution Reaction of this compound
| Parameter | Energy (kcal/mol) |
| Activation Energy (Ea) | Varies with nucleophile |
| Reaction Enthalpy (ΔH) | Varies with nucleophile |
Note: The values in this table are hypothetical and would depend on the specific reactants and reaction conditions.
Once a transition state is located, a reaction coordinate analysis, often using Intrinsic Reaction Coordinate (IRC) calculations, can be performed. An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, providing a detailed picture of the geometric changes that occur during the reaction.
This analysis would visualize the bond-breaking and bond-forming processes. For a reaction involving this compound, an IRC analysis could show, for instance, the concerted or stepwise nature of a substitution or elimination reaction, providing insights that are often difficult to obtain through experimental means alone.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational chemistry provides powerful tools to predict the spectroscopic parameters of molecules, which can be invaluable for structure elucidation and characterization. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. This is typically achieved by optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.
The process generally involves:
Conformational Search: Identifying the lowest energy conformers of this compound.
Geometry Optimization: Optimizing the geometry of each significant conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).
NMR Shielding Calculation: Calculating the isotropic shielding values for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO).
Chemical Shift Prediction: Converting the calculated shielding constants to chemical shifts (δ) using the equation: δ_sample = σ_ref - σ_sample, where σ_ref is the shielding constant of the reference standard.
Below is a hypothetical table illustrating the type of data that would be generated for the carbon atoms of this compound.
Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values and not based on actual experimental or computational data for this specific molecule.)
| Atom Number | Predicted Chemical Shift (ppm) |
| C1 | 35.2 |
| C2 | 55.8 |
| C3 | 30.1 |
| C4 | 28.9 |
| C5 | 108.5 (Spirocenter) |
| C6 | 70.3 |
| C8 | 25.5 |
| C9 | 25.5 |
| C10 | 70.3 |
Infrared (IR) Spectroscopy:
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. khanacademy.org After geometry optimization, a frequency calculation is performed. This calculation provides the vibrational modes and their corresponding frequencies and intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.
The key steps are:
Geometry Optimization: Finding the minimum energy structure.
Frequency Calculation: Computing the second derivatives of the energy with respect to the nuclear coordinates.
Frequency Scaling: Applying an appropriate scaling factor based on the level of theory used.
A hypothetical table of predicted IR frequencies for this compound is presented below.
Table 2: Hypothetical Predicted IR Frequencies for this compound (Note: These are illustrative values and not based on actual experimental or computational data for this specific molecule.)
| Predicted Frequency (cm⁻¹) (Scaled) | Intensity | Vibrational Assignment |
| 2950 | Strong | C-H stretch (cyclohexane) |
| 2870 | Medium | C-H stretch (cyclopentane) |
| 1080 | Strong | C-O-C stretch (ether) |
| 650 | Medium | C-Br stretch |
Structure-Reactivity Relationships from Theoretical Data
Theoretical calculations can offer profound insights into the reactivity of a molecule by analyzing its electronic structure.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
HOMO: Represents the ability to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
LUMO: Represents the ability to accept electrons. Regions with a high LUMO density are susceptible to nucleophilic attack.
For this compound, one would expect the HOMO to be localized around the oxygen and bromine atoms due to the presence of lone pairs. The LUMO would likely be associated with the C-Br bond, specifically the antibonding orbital, indicating its susceptibility to nucleophilic substitution.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. In this compound, the oxygen atom would be a region of negative potential, while the hydrogen atoms and the region around the bromine atom (due to the polar C-Br bond) would exhibit positive potential.
Table 3: Hypothetical Reactivity Indicators for this compound (Note: These values are for illustrative purposes.)
| Parameter | Predicted Value/Location | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Susceptibility to oxidation |
| LUMO Energy | +1.2 eV | Susceptibility to reduction/nucleophilic attack |
| MEP Minimum | -45 kcal/mol (near Oxygen) | Site for electrophilic attack/hydrogen bonding |
| MEP Maximum | +30 kcal/mol (near C-Br) | Site for nucleophilic attack |
Computational Design of Novel Oxaspiro[4.5]decane Derivatives
Computational methods are instrumental in the rational design of novel molecules with desired properties, a process often employed in drug discovery. nih.govnih.gov Starting from a lead scaffold like this compound, new derivatives can be designed and their properties evaluated in silico before undertaking synthetic efforts.
The general workflow involves:
Scaffold Hopping and Functionalization: Modifying the core structure by introducing different functional groups at various positions. For instance, the bromine atom could be replaced with other halogens, or alkyl, aryl, or other functional groups could be added to the carbocyclic rings.
Property Prediction: For each designed derivative, key properties such as electronic properties, steric effects, and potential biological activity (through QSAR models or docking simulations if a target is known) are calculated.
Virtual Screening and Selection: The designed compounds are then ranked based on the predicted properties to identify the most promising candidates for synthesis and experimental testing.
Table 4: Hypothetical Design Strategy for Novel Oxaspiro[4.5]decane Derivatives (Note: This table illustrates a conceptual design process.)
| Derivative | Modification from Parent Compound | Predicted Property Change | Rationale for Design |
| 2-Fluoro-7-oxaspiro[4.5]decane | Replace Bromine with Fluorine | Increased metabolic stability | Fluorine can block metabolic sites |
| 2-Amino-7-oxaspiro[4.5]decane | Replace Bromine with an Amino group | Introduction of a basic center | Potential for new biological interactions |
| 2-Bromo-9-hydroxy-7-oxaspiro[4.5]decane | Add a Hydroxyl group to the cyclohexane ring | Increased polarity and H-bonding capacity | Improved pharmacokinetic properties |
Applications of 2 Bromo 7 Oxaspiro 4.5 Decane in Chemical Science
Utility as Synthetic Building Blocks in Organic Synthesis
The presence of a bromine atom, a good leaving group, in "2-Bromo-7-oxaspiro[4.5]decane" suggests its potential as a precursor in the synthesis of more complex molecules.
Precursors for Complex Heterocyclic Systems
While specific reactions involving "this compound" are not detailed in available literature, analogous brominated compounds are often utilized in nucleophilic substitution and cross-coupling reactions. These reactions could potentially lead to the formation of diverse heterocyclic systems by introducing nitrogen, sulfur, or other heteroatoms into the molecular scaffold.
Intermediates in the Synthesis of Spirocyclic Scaffolds
The synthesis of various spirocyclic systems, including those containing oxaspiro[4.5]decane cores, is an active area of research. researchgate.netresearchgate.netrsc.org Methodologies such as tandem Prins/pinacol rearrangements have been developed to construct related oxaspiro[4.5]decan-1-one scaffolds. rsc.org While not directly mentioning the bromo-derivative, these studies highlight the general interest in this class of compounds. The "this compound" could theoretically serve as an intermediate, allowing for further functionalization of the spirocyclic core.
Role in Materials Science and Polymer Chemistry
The incorporation of unique molecular architectures into polymers and advanced materials is a key strategy for developing novel properties.
Monomers for Specialty Polymers
Halogenated organic molecules can sometimes serve as monomers in polymerization reactions. It is conceivable that "this compound" could be explored as a monomer for creating specialty polymers with unique thermal or optical properties, though no such studies have been found.
Components in Advanced Functional Materials
The rigid, three-dimensional structure of spiro compounds is of interest in the design of functional materials. mdpi.com While research on "this compound" in this context is absent, the broader class of oxaspirocyclic compounds has been investigated for various applications. mdpi.com
Development of Probes for Chemical Biology Research
Chemical probes are essential tools for studying biological processes. The spirocyclic scaffold can provide a unique platform for the development of such probes. Although there is no specific information on "this compound," related aza-spiro compounds have been investigated for their biological activity, suggesting the potential of this structural motif in medicinal chemistry and chemical biology.
Environmental and Industrial Relevance (excluding safety/toxicity profiles)
The environmental and industrial significance of a chemical is often tied to its production volume, use patterns, and subsequent release into the environment. For many brominated compounds, their primary industrial application is as flame retardants. However, without direct evidence, the role of this compound in industrial processes remains speculative. Its relevance is therefore largely theoretical, based on the behavior of other brominated organic molecules.
Analytical Challenges in Detection and Monitoring of Related Compounds
The detection and monitoring of trace levels of halogenated organic compounds in complex environmental matrices is a significant analytical undertaking. While no methods are documented specifically for this compound, the techniques employed for other brominated flame retardants (BFRs) provide a foundational understanding of the potential challenges.
Extraction and Cleanup: The first hurdle involves extracting the compound from environmental samples such as soil, sediment, or water. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for BFRs. nih.gov The choice of solvents and sorbents would need to be optimized based on the polarity and physicochemical properties of this compound. The presence of co-extractants, such as lipids in biological samples or humic acids in soil, necessitates a thorough cleanup step to prevent interference during instrumental analysis. nilu.no
Instrumental Analysis: Gas chromatography (GC) coupled with mass spectrometry (MS) is a standard and powerful technique for the analysis of many organic pollutants. nih.govchromatographyonline.com For brominated compounds, electron capture negative ionization (ECNI) is often a preferred ionization mode in MS due to its high sensitivity for halogenated molecules. nih.gov The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) can aid in the identification of brominated fragments during mass spectrometric analysis. acs.org However, the thermal stability of this compound would be a critical factor; thermally labile compounds may require analysis by liquid chromatography (LC) coupled with mass spectrometry (LC-MS). nih.gov
A significant challenge in the analysis of novel or unmonitored compounds is the lack of certified reference materials and analytical standards. Without these, the accurate quantification and validation of any developed analytical method are severely hampered.
Table 1: Potential Analytical Techniques for this compound Based on Related Compounds
| Analytical Step | Technique | Key Considerations |
| Extraction | Solid-Phase Extraction (SPE) | Selection of appropriate sorbent material. |
| Liquid-Liquid Extraction (LLE) | Choice of immiscible solvents for efficient partitioning. | |
| Cleanup | Gel Permeation Chromatography (GPC) | Removal of high-molecular-weight interferences. |
| Silica (B1680970)/Florisil Column Chromatography | Fractionation based on polarity. | |
| Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Thermal stability of the analyte is crucial. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for thermally labile or polar compounds. |
Understanding Degradation Pathways in Environmental Systems
The environmental fate of a chemical, including its persistence and potential to form transformation products, is governed by its degradation pathways. These can be broadly categorized as abiotic (photochemical, chemical) and biotic (microbial) processes. In the absence of specific studies on this compound, insights can be drawn from the degradation of other brominated compounds and spiro-cyclic structures.
Biotic Degradation: Microbial degradation is a key process in the removal of organic pollutants from soil and sediment. The biodegradability of halogenated compounds is highly variable and often depends on the degree and position of halogenation. For some polybrominated compounds, anaerobic conditions can facilitate reductive debromination, where a bromine atom is replaced by a hydrogen atom. nih.gov This can lead to the formation of less brominated and potentially more mobile or toxic intermediates. The ether linkage and the spirocyclic structure of this compound may present a challenge for microbial enzymes, potentially leading to its persistence in the environment. Studies on other spiro compounds, such as the pesticide spirotetramat, have shown that degradation can proceed through multiple pathways, yielding various metabolites in different environmental compartments like soil and plants. nih.gov
Table 2: Potential Degradation Processes for this compound
| Degradation Process | Potential Reaction | Influencing Factors |
| Abiotic | Photodegradation (Cleavage of C-Br bond) | Wavelength and intensity of sunlight, presence of photosensitizers. |
| Hydrolysis | pH, temperature. | |
| Biotic | Reductive Debromination | Anaerobic conditions, presence of specific microbial communities. |
| Oxidative degradation | Aerobic conditions, specific enzymatic pathways. |
Challenges and Future Perspectives in 2 Bromo 7 Oxaspiro 4.5 Decane Research
Overcoming Synthetic Challenges for Scalable Production
The efficient and scalable synthesis of 2-Bromo-7-oxaspiro[4.5]decane remains a significant challenge for organic chemists. While several synthetic routes to oxaspiro[4.5]decane cores have been developed, including tandem Prins/pinacol rearrangements and domino condensation-cyclization reactions, the introduction of a bromine atom at a specific position adds a layer of complexity. researchgate.netrsc.org The primary hurdles in scalable production include:
Reagent Cost and Availability: The starting materials and reagents required for some synthetic pathways can be expensive or not readily available in large quantities, limiting the scalability of the process.
Purification and Isolation: The separation of the desired product from byproducts and unreacted starting materials can be challenging, often requiring chromatographic techniques that are not ideal for large-scale production.
Future efforts in this area will likely focus on the development of more convergent and atom-economical synthetic routes. One-pot reactions and catalytic processes that minimize waste and simplify purification are highly desirable for achieving scalable production of this compound.
| Synthetic Strategy | Advantages | Challenges for Scalability | Key References |
| Tandem Prins/Pinacol Rearrangement | High diastereoselectivity, access to complex ring systems. | Lewis acid catalyst loading, substrate scope limitations. | rsc.org |
| Domino Condensation-Cyclization | One-pot process, diverse functionalization. | Catalyst sensitivity, potential for side reactions. | researchgate.net |
| Annulation Processes | Access to diverse spirocyclic compounds from simple ketones. | Requires specific precursors, may have moderate yields. | researchgate.net |
Development of Greener and More Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry. For a compound like this compound, the development of environmentally benign synthetic methods is a key area of future research. This involves:
Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives such as water, ionic liquids, or supercritical fluids.
Catalytic Methods: Employing catalysts, particularly those based on abundant and non-toxic metals, to reduce the stoichiometric use of reagents and minimize waste. Copper-catalyzed cyclization reactions are a promising example in the synthesis of spiro compounds. researchgate.net
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.
The ultimate goal is to design a synthetic pathway for this compound that is not only efficient and scalable but also has a minimal environmental footprint.
Exploration of Novel Reactivity Patterns and Transformation Pathways
The bromine atom in this compound is a key functional handle that allows for a wide range of chemical transformations. While classical transformations of alkyl bromides are well-established, future research will likely focus on exploring novel reactivity patterns. This could include:
Cross-Coupling Reactions: Utilizing modern palladium, nickel, or copper-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at the 2-position.
Radical Chemistry: Investigating radical-mediated transformations to access unique molecular scaffolds that are not easily accessible through traditional ionic pathways.
C-H Activation: Developing methods for the direct functionalization of C-H bonds within the spirocyclic framework, offering a more atom-economical approach to derivatization.
The discovery of new reactions and transformations will expand the synthetic utility of this compound, enabling the synthesis of a broader range of complex molecules.
Advanced Chiral Synthesis and Stereocontrol
The spirocyclic nature of this compound means that it can exist as enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of asymmetric syntheses crucial. Future research in this area will focus on:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of the spirocyclization reaction, leading to the selective formation of one enantiomer. Asymmetric variants of the Prins cyclization have already shown promise in this regard. researchgate.net
Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereoselective formation of the spirocyclic core, followed by their removal to yield the enantiomerically enriched product.
Kinetic Resolution: Developing methods to separate a racemic mixture of this compound into its individual enantiomers.
Achieving high levels of stereocontrol will be essential for the application of this compound in areas such as medicinal chemistry and materials science.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. substack.comyoutube.com For a target molecule like this compound, AI and ML can be utilized to:
Retrosynthetic Analysis: AI-powered tools can analyze the structure of this compound and propose novel and efficient synthetic routes by working backward from the target molecule. substack.comyoutube.com
Reaction Outcome Prediction: ML models, trained on vast datasets of chemical reactions, can predict the most likely outcome of a given reaction, including the yield and potential byproducts. substack.com
Optimization of Reaction Conditions: AI algorithms can be used to explore the reaction parameter space and identify the optimal conditions (e.g., temperature, solvent, catalyst) for the synthesis of this compound. nih.gov
The integration of these computational tools has the potential to significantly accelerate the discovery and development of new synthetic methods. youtube.com
| AI/ML Application | Potential Impact on this compound Research | Key Technologies | Key References |
| Retrosynthetic Planning | Proposing novel and efficient synthetic pathways. | Neural networks, Monte Carlo Tree Search. | substack.comyoutube.com |
| Reaction Prediction | Accurately forecasting the products of unknown reactions. | Neural machine translation architectures, SMILES representation. | substack.com |
| Automated Synthesis | Enabling high-throughput screening and optimization of reaction conditions. | Chemical synthesis robots, real-time spectroscopic feedback. | nih.gov |
Expansion of Applications in Emerging Areas of Chemical Science
While the primary utility of this compound currently lies in its role as a synthetic intermediate, future research will likely uncover new applications in various fields of chemical science. The unique structural and electronic properties of this compound could make it a candidate for:
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The spirocyclic core can provide a rigid framework to orient functional groups for optimal interaction with biological targets.
Materials Science: In the design of novel organic materials with interesting photophysical or electronic properties.
Fragrance Chemistry: The olfactory properties of spirocyclic compounds are of interest to the perfume industry, and derivatives of this compound could lead to new fragrance ingredients. researchgate.net
The exploration of these emerging applications will be driven by a deeper understanding of the structure-property relationships of this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-7-oxaspiro[4.5]decane, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step reactions starting from spirocyclic precursors. A common strategy includes:
- Ring-closing metathesis or cycloaddition reactions to form the spirocyclic core.
- Bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with UV light or AIBN) .
- Temperature control (e.g., 0–25°C) to minimize side reactions and improve yield .
For optimization, track reaction progress via TLC or GC-MS and adjust solvent polarity (e.g., DCM or THF) to stabilize intermediates .
Q. How can structural contradictions in NMR data for this compound be resolved?
Conflicts in NMR assignments (e.g., unexpected splitting or shifts) often arise from:
- Dynamic ring puckering in the spirocyclic system, causing variable coupling constants. Use variable-temperature NMR to observe conformational freezing .
- Residual solvent peaks or impurities. Re-crystallize the compound and re-acquire spectra in deuterated DMSO or CDCl3 .
- Stereochemical ambiguity . Perform NOESY or COSY experiments to confirm spatial relationships between protons .
Q. What safety protocols are critical when handling brominated spiro compounds?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles to avoid skin/eye contact (Category 2 skin irritation per GHS) .
- Ventilation : Work in a fume hood to prevent inhalation of vapors (STOT Category 3) .
- Spill management : Neutralize brominated compounds with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors include:
- Electronic effects : Bromine’s electronegativity enhances oxidative addition in Pd-catalyzed reactions.
- Steric hindrance : The spirocyclic structure may limit access to the reaction site, requiring bulky ligands (e.g., XPhos) to stabilize intermediates .
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to improve catalyst solubility .
Q. What computational methods are effective for predicting the biological activity of this compound derivatives?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like serotonin receptors (5-HT1A) or kinases .
- QSAR modeling : Train models on spirocyclic datasets to predict logP, pIC50, and metabolic stability .
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic regions for functionalization .
Q. How can conflicting bioactivity data in enzyme assays be reconciled?
Discrepancies may arise from:
- Assay conditions (e.g., pH, ionic strength). Validate results using standardized buffers (e.g., PBS at pH 7.4) .
- Off-target effects . Perform counter-screening against related enzymes (e.g., CYP450 isoforms) .
- Compound stability . Monitor degradation via LC-MS and use fresh stock solutions .
Methodological Guidance
Q. What analytical techniques are most reliable for characterizing this compound?
Q. How to design a structure-activity relationship (SAR) study for spirocyclic brominated compounds?
- Core modifications : Replace oxygen with sulfur or nitrogen to alter electron distribution .
- Substituent variation : Introduce methyl, hydroxyl, or aryl groups at non-brominated positions .
- Pharmacophore mapping : Use MOE or Discovery Studio to align active/inactive analogs .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
